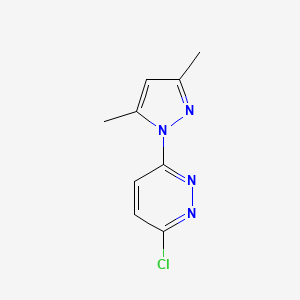

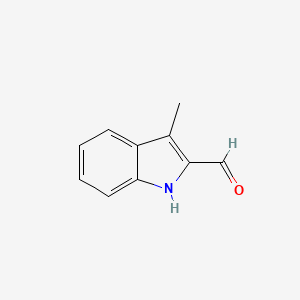

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Vue d'ensemble

Description

“3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is a compound that has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . The compound is part of the pyrazolyl–pyridazine ligands .

Synthesis Analysis

The compound has been synthesized as part of the process of creating organometallic η6-arene ruthenium (II) complexes . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .Molecular Structure Analysis

The molecular formula of “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is C9H9ClN4 . The average mass is 208.648 Da and the monoisotopic mass is 208.051575 Da .Chemical Reactions Analysis

The compound has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . These complexes interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . They also bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .Physical And Chemical Properties Analysis

The compound is part of the pyrazolyl–pyridazine ligands . The ruthenium (II) complexes with this compound have good solvolysis stability .Applications De Recherche Scientifique

-

Crystallography and Chemistry

- The compound “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” has been studied in the field of crystallography and chemistry .

- The molecule is approximately planar with a root mean square (r.m.s.) deviation of 0.070 Å . In the crystal, π-π interactions between the centroids of the pyridazine rings occur, with a separation of 3.5904 (10) Å .

- The research was published in the journal “Acta Crystallographica Section E: Structure Reports Online” in October 2010 .

-

Proteomics Research

-

Polymerization

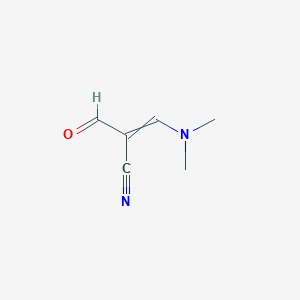

- A compound similar to “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine”, known as “2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate”, is used as a chain transfer agent (CTA) in free radical polymerization .

- This compound can control chain growth, producing polymers with well-defined molecular weights, and low polydispersities .

-

Blocking Agent for Isocyanates

-

Organometallic Chemistry

- In a study published in the Journal of Biological Inorganic Chemistry, organometallic η6-arene ruthenium (II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine were synthesized .

- These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .

- The complexes interact moderately with calf thymus DNA (CT-DNA) and their binding constants are in the order of 10^4 M^−1 .

- These complexes bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .

- Of the five, only Ru1, Ru3 and Ru5 showed some activity (moderate) against the MCF-7 breast cancer cells with IC50 values in the range of 59.2–39.9 for which Ru5 was the most active .

-

Research Use

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXSFTFBSBIDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313457 | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

CAS RN |

29334-67-6 | |

| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29334-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)